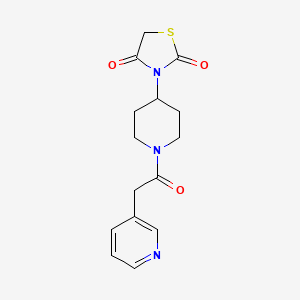

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-13(8-11-2-1-5-16-9-11)17-6-3-12(4-7-17)18-14(20)10-22-15(18)21/h1-2,5,9,12H,3-4,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSUDYVGFVBISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with a pyridine derivative and a piperidine derivative. One common method involves the Knoevenagel condensation of thiazolidine-2,4-dione with an aromatic aldehyde under microwave irradiation . This method is advantageous due to its efficiency and the high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine or piperidine rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-negative and Gram-positive bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

The compound's mechanism of action appears to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This makes it a candidate for treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound could have anticancer effects by inducing apoptosis in cancer cell lines. The compound's interaction with specific molecular targets involved in cell cycle regulation is under investigation.

Industrial Applications

In addition to its biological significance, this compound is also being explored for industrial applications:

- Catalysis : Its unique structure allows it to act as a catalyst in various organic reactions.

- Material Science : The compound can be utilized in the development of new materials due to its chemical properties.

Case Studies

Several case studies have highlighted the applications of this compound:

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multiple bacterial strains using disk diffusion methods. The results showed significant inhibition zones compared to control groups.

- Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of this compound in animal models of inflammation. The findings suggested a reduction in inflammatory markers when treated with the compound.

Wirkmechanismus

The mechanism of action of 3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase and DNA topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death. Additionally, the compound’s anti-inflammatory and anticancer effects are thought to be mediated through its interaction with various signaling pathways and molecular targets involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Structural Analogues with Piperidine/Pyridine Modifications

Key Structural Insights :

- The pyridin-3-yl acetyl group in the target compound may enhance solubility and π-stacking interactions compared to simpler alkyl or aryl substituents (e.g., 4a’s furan).

- Piperidine-linked TZDs (e.g., 4a, YPC-21440) show improved enzyme binding due to conformational flexibility, whereas rigid systems (e.g., DMPI) prioritize bacterial efflux inhibition .

Functional Insights :

- The target compound’s pyridin-3-yl acetyl group may confer dual functionality: the TZD core for enzyme inhibition (e.g., aldose reductase) and the pyridine for antimicrobial or kinase modulation .

- Compared to triazole- or azo-linked TZDs, the absence of bulky heterocycles in the target compound may improve pharmacokinetic properties (e.g., bioavailability) .

Biologische Aktivität

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex heterocyclic compound that falls within the thiazolidinone class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazolidinone scaffold is known for its versatility and ability to interact with various biological targets, leading to a range of therapeutic effects.

Biological Activities

The biological activity of thiazolidinones, including the compound of interest, can be attributed to their structural features which allow them to interact with multiple biological pathways. The following sections outline key activities reported in literature.

Antidiabetic Activity

Thiazolidinones are primarily recognized for their role as antidiabetic agents. They act as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. Studies have shown that modifications in the thiazolidinone structure can enhance their efficacy against diabetes-related complications. For instance, compounds exhibiting strong PPARγ activation have been linked to improved insulin sensitivity and reduced hyperglycemia .

| Compound | PPARγ Activation | Effect on Insulin Sensitivity |

|---|---|---|

| Compound A | High | Significant improvement |

| Compound B | Moderate | Moderate improvement |

| This compound | TBD | TBD |

Anticancer Properties

Recent studies have demonstrated that thiazolidinones possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For example, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound has been shown to reduce the phosphorylation of key signaling proteins involved in cell survival pathways .

Case Study:

In a study evaluating various thiazolidinone derivatives, it was found that certain modifications led to an IC50 value as low as 1.27 µM against MCF-7 breast cancer cells, indicating potent anticancer activity without adversely affecting normal cells .

Antioxidant Activity

Thiazolidinones also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been confirmed through various assays including DPPH and ABTS tests. These properties are vital for developing therapeutic agents aimed at conditions exacerbated by oxidative stress .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- PPAR Activation : Binding to PPARγ enhances glucose uptake and lipid metabolism.

- Inhibition of Kinases : Targeting kinases involved in cancer cell proliferation pathways.

- Antioxidant Mechanisms : Scavenging reactive oxygen species (ROS) reduces cellular damage.

Q & A

Q. What are the critical synthetic steps for preparing 3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione?

The synthesis involves multi-step organic reactions, including:

- Coupling of the pyridinylacetyl group to the piperidine ring via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like EDCI/HOBt .

- Formation of the thiazolidine-2,4-dione moiety , typically through cyclization of thiourea intermediates with α-keto acids or esters under reflux conditions .

- Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to achieve >95% purity. Key challenges include maintaining stereochemical integrity and avoiding side reactions during cyclization .

Q. Which analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with piperidine protons appearing as multiplets (δ 1.5–3.0 ppm) and thiazolidine-dione carbonyls at ~170–175 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₈N₃O₃S: [M+H]+ calc. 332.1068) .

- HPLC-PDA : Assesses purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can researchers determine solubility and stability under experimental conditions?

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or simulated biological fluids. Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Thiazolidine-dione rings are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can the coupling reaction between the piperidine and thiazolidine-dione moieties be optimized for higher yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction dialysis to remove residuals .

- Catalyst systems : Use EDCI/DMAP for efficient amide bond formation, achieving yields >80% compared to traditional HATU .

- Temperature control : Maintain 0–5°C during acyl transfer to minimize epimerization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Replicate studies using consistent cell lines (e.g., HepG2 for metabolic activity) and normalize to positive controls (e.g., rosiglitazone for PPAR-γ agonism) .

- Structural analogs : Synthesize derivatives with modified pyridinyl or thiazolidine-dione groups to isolate structure-activity relationships (SAR) .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects .

Q. What computational methods predict binding affinity to target proteins like PPAR-γ?

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 2PRG) to model interactions between the thiazolidine-dione core and the ligand-binding domain .

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess entropy-driven interactions .

- Free energy perturbation (FEP) : Quantify ΔΔG values for mutations in the binding pocket to prioritize synthetic targets .

Q. How can metabolic stability be evaluated in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify enzyme-mediated degradation pathways .

Data Contradiction Analysis

Q. Conflicting reports on PPAR-γ activation: How to validate efficacy?

- Dose-response profiling : Test 0.1–100 μM concentrations in luciferase reporter assays (PPRE-driven) with rosiglitazone as a reference .

- Transcriptomics : RNA-seq of treated adipocytes to confirm downstream targets (e.g., adiponectin upregulation) .

- Cross-validate with knockout models : PPAR-γ siRNA knockdown should abolish activity if the compound is target-specific .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.